Risdiplam (RG7916; RO7034067) is a small molecule classified as a survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier. [, , ] It is orally administered and distributes both centrally and peripherally. [, ] Risdiplam's primary role in scientific research is to investigate its potential as a therapeutic agent for Spinal Muscular Atrophy (SMA), a genetic disorder characterized by the loss of motor neurons. []
Risdiplam increases levels of functional Survival Motor Neuron (SMN) protein by modifying the splicing of SMN2 pre-mRNA. [, ] SMA is caused by deletions and/or mutations in the SMN1 gene, leading to insufficient levels of SMN protein. [, ] While SMN1 produces full-length SMN protein, a second gene, SMN2, produces primarily truncated, non-functional SMN protein. [, ] Risdiplam promotes the inclusion of exon 7 in SMN2 mRNA, resulting in increased production of full-length, functional SMN protein. [] This increase in functional SMN protein has been observed in both the central nervous system (CNS) and peripheral tissues. []
Risdiplam exhibits high passive permeability and is not a substrate for human multidrug resistance protein 1. [] These properties contribute to its ability to effectively distribute into the CNS, as evidenced by cerebrospinal fluid (CSF) levels reflecting free compound concentration in plasma. [] Risdiplam is characterized as a low-turnover compound, indicating a slow rate of metabolism. [] Its metabolism is mediated through a non-cytochrome P450 enzymatic pathway. []
The primary scientific application of Risdiplam is its use in preclinical and clinical studies investigating its potential as a treatment for SMA. [] These studies have demonstrated Risdiplam's ability to increase functional SMN protein levels, leading to improvements in motor function in patients with SMA. [, , , , , ] Risdiplam has shown efficacy in both pre-symptomatic infants [] and in patients with established SMA across various types and ages. [, , , , , , , ] The oral administration of Risdiplam offers a significant advantage over other SMA treatments that require invasive routes of administration, such as intrathecal injections. [, ] This aspect of Risdiplam has made it a valuable tool for studying the long-term effects of SMN protein restoration in SMA patients. []
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.:
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5